
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, an oxoacetamide moiety, and a thiophen-2-ylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that thiadiazole-containing compounds, which this compound is a derivative of, can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can induce mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in certain cancer cells .
Biochemical Pathways
Thiadiazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride.
Introduction of the Oxoacetamide Moiety: The oxoacetamide group is introduced through an acylation reaction using an appropriate acyl chloride.
Attachment of the Thiophen-2-ylmethyl Group: Finally, the thiophen-2-ylmethyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and thiophen-2-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
- (4-benzylpiperidin-1-yl)(4-fluorophenyl)methanone
Uniqueness
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(20-14-17-7-4-12-24-17)19(23)21-10-8-16(9-11-21)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUOAAJHYPVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
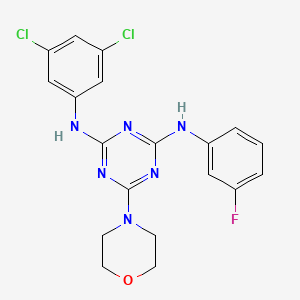
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
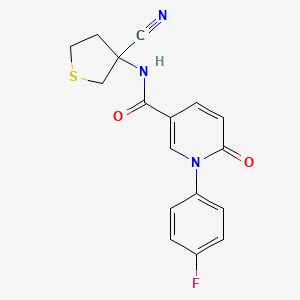
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2532681.png)
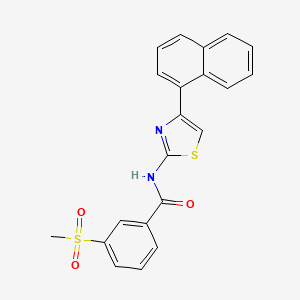
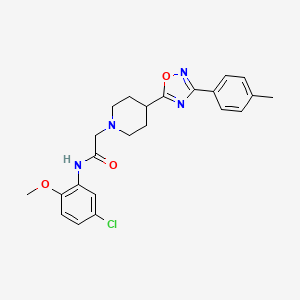
![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
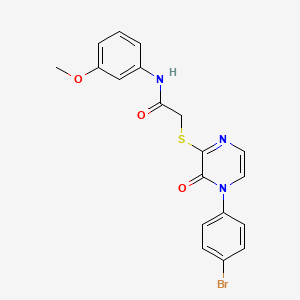
![4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2532693.png)
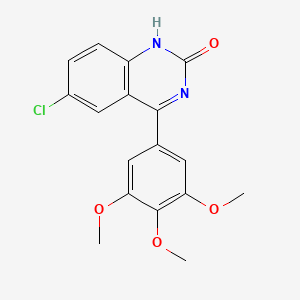
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2532696.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)
